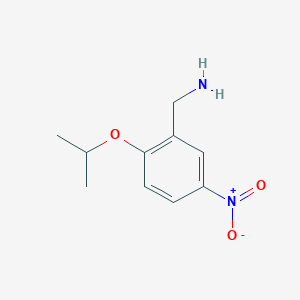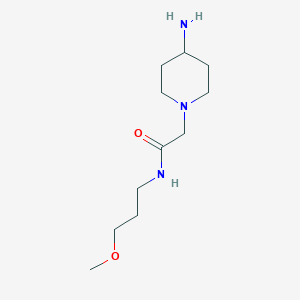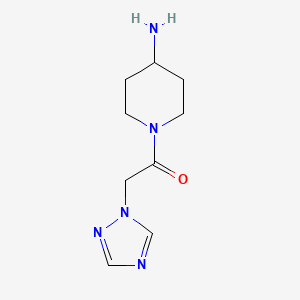
Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperidine derivatives, such as Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone, has been a significant area of research . A method for the synthesis of a similar compound, (3S,5R)-3-hydroxy-5-methylpiperidin-1-ylmethanone, has been reported, which involves six steps starting from D-pyroglutaminol .Molecular Structure Analysis
The molecular structure of Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone consists of a cyclopentyl group, a piperidin-1-yl group, and a methanone group. The exact structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
Piperidine derivatives, including Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone, are involved in various intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone can be inferred from its molecular structure. It has a molecular weight of 211.3 g/mol. Other properties such as melting point, boiling point, solubility, and stability can be determined experimentally.Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Piperidine Derivatives
Piperidine derivatives are pivotal in medicinal chemistry, serving as building blocks for various pharmaceuticals. Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone can be utilized in the synthesis of substituted piperidines, which are present in over twenty classes of drugs .
Development of Central Nervous System (CNS) Agents
Due to the structural significance of piperidine in CNS-active compounds, this chemical can be instrumental in developing new therapeutic agents targeting neurological disorders .
Creation of Cardiovascular Drugs
Piperidine derivatives have been associated with cardiovascular benefits. The compound could be used to create novel drugs that manage blood pressure and heart rhythm .
Anti-Inflammatory Applications
The anti-inflammatory properties of piperidine derivatives make Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone a candidate for the development of new anti-inflammatory medications .
Antimicrobial Drug Synthesis
This compound’s framework is suitable for generating antimicrobial agents, potentially leading to treatments for bacterial and fungal infections .
Cancer Research
Piperidine structures are often found in chemotherapeutic agents. This compound could be explored for its efficacy in inhibiting cancer cell growth .
Analgesic Drug Development
The analgesic properties of piperidine derivatives suggest that Cyclopentyl(3-(hydroxymethyl)piperidin-1-yl)methanone could be used to develop new pain-relief medications .
Agricultural Chemical Research
Beyond pharmaceuticals, this compound may also find applications in agriculture, such as in the synthesis of pesticides or herbicides that contain piperidine derivatives .
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as piperidine derivatives, have been found to play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The interaction of these compounds with their targets often results in changes that contribute to their biological and pharmacological activities .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, have been found to affect a wide range of biochemical pathways . These pathways and their downstream effects contribute to the diverse biological activities of these compounds .
Result of Action
Similar compounds, such as indole derivatives, have been found to have diverse biological activities . These activities result from the interaction of these compounds with their targets and the subsequent changes that occur .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
cyclopentyl-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c14-9-10-4-3-7-13(8-10)12(15)11-5-1-2-6-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLZZUJQDZTQEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



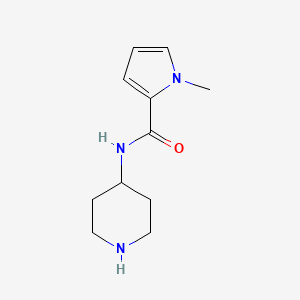
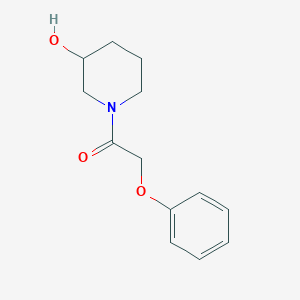
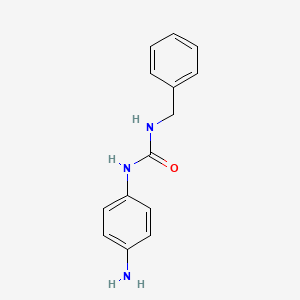
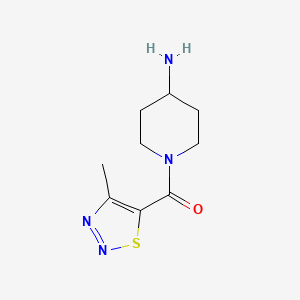

![N-[(2,6-difluorophenyl)methyl]oxan-4-amine](/img/structure/B1462639.png)

amine](/img/structure/B1462641.png)
![2-[2-(2,2-Dimethylpropanamido)propanamido]hexanoic acid](/img/structure/B1462645.png)

